molecular formula C8H14O4 B022331 Diethyl Methyl-d3-malonate CAS No. 54840-57-2

Diethyl Methyl-d3-malonate

Cat. No. B022331
CAS RN: 54840-57-2
M. Wt: 177.21 g/mol
InChI Key: UPQZOUHVTJNGFK-HPRDVNIFSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl Methyl-d3-malonate analogs involves various chemical reactions, including Knoevenagel condensation, which is utilized in the preparation of diethyl 2-(4-methylbenzylidene)malonate. This process involves reacting 4-methylbenzaldehyde with diethyl malonate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing the compound's synthetic accessibility (Achutha et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies are pivotal in elucidating the crystal and molecular structure of Diethyl Methyl-d3-malonate derivatives. For example, diethyl 2-(4-methylbenzylidene)malonate crystallizes in the monoclinic crystal system, revealing the importance of C-H···O hydrogen bond interactions in stabilizing the molecular structure (Achutha et al., 2016).

Chemical Reactions and Properties

Diethyl Methyl-d3-malonate undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as nucleophilic vinyl substitution demonstrates its role as a precursor in synthesizing biologically active molecules (Valle et al., 2018).

Physical Properties Analysis

The physical properties of Diethyl Methyl-d3-malonate derivatives, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different conditions. Studies on compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate provide insights into how molecular packing is influenced by intermolecular O-H···O interactions (Ilangovan et al., 2013).

Chemical Properties Analysis

The chemical properties of Diethyl Methyl-d3-malonate, including its reactivity towards various substrates and conditions, are foundational for its applications in organic synthesis. The compound's behavior in catalyzed reactions, such as the K2CO3-catalyzed 1,4-addition with 1,2-allenic ketones, underscores its utility in producing β,γ-unsaturated enones and α-pyrones, showcasing the compound's versatility (Ma et al., 2003).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate has been used to synthesize 4-hydroxy-2-quinolinone derivatives, which serve as precursors for pyrano alkaloids (Sekar & Prasad, 1999).

  • Small Molecule Anticancer Drugs : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in anticancer drugs, achieving a high yield of 83.3% (Xiong et al., 2018).

  • Influence on Supramolecular Architecture : Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit regioisomerism, which affects their supramolecular architecture due to intramolecular and intermolecular hydrogen bonding (Ilangovan, Venkatesan, & Kumar, 2013).

  • Conjugating Effects in Crystal Structures : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate demonstrates a strong conjugating effect along the molecule, influencing interactions with adjacent molecules (Crozet et al., 2005).

  • Metal Ion Complexes : Metal(II) solvates of diethyl malonate form new coordination compounds, affecting carbonyl stretching vibrations and ligand interactions (Driessen, Groeneveld, & Van der Wey, 2010).

  • Polymerization Processes : The methylene bis(diethyl malonate)-Ce(IV) redox system effectively initiates room-temperature polymerization of methyl methacrylate, achieving high yields (Bıçak & Özeroğlu, 2001).

  • Synthesis of Glycoconjugates : Diethyl malonate derivatives are used in the synthesis of oligonucleotide glycoconjugates, providing a means to incorporate different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).

  • Pharmaceutical Research : A method for obtaining highly pure methylmalonic and propionic acids for pharmaceutical research utilizes diethyl malonate derivatives (Allevi, Longo, & Anastasia, 1999).

  • Chemical Reactions and Synthesis : Diethyl malonate is involved in a range of reactions, including cyclocondensation, to produce various compounds (Stadlbauer et al., 2001).

Safety And Hazards

Diethyl Methyl-d3-malonate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .

properties

IUPAC Name

diethyl 2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQZOUHVTJNGFK-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441354
Record name Diethyl Methyl-d3-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Methyl-d3-malonate

CAS RN

54840-57-2
Record name Diethyl Methyl-d3-malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure followed is as in Example 2, but 230.4 g (1.44 mol) of diethyl malonate are pumped in instead of the methyl acetoacetate. After analogous working up, 230.0 g of 90% pure diethyl methylmalonate are obtained on distillation. This corresponds to a yield of 82.6% of the theoretical yield, based on the diethyl malonate employed. The distillate also contains 9.3% of diethyl methoxymethylmalonate as a by-product. A residue of 3.1 g remains in the distillation flask.
Quantity
230.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Gjurović-Deletis, S Borčić, DE Sunko - Pure and Applied Chemistry, 1964 - degruyter.com
RA1rE OF TRITIUM EXCHANGE IN DIETHYL METHYL-d3 -MALONA TE-t AND DIETHYL MALONATE-d,t IN BUFFERED AQUEOUS SOLUTIONS Page 1 RA1rE OF TRITIUM EXCHANGE …
Number of citations: 2 www.degruyter.com

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